molecular formula C13H27N3O B1470084 2-(4-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide CAS No. 1513839-62-7

2-(4-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide

Cat. No.: B1470084
CAS No.: 1513839-62-7
M. Wt: 241.37 g/mol
InChI Key: PCJLQSBNIAEKND-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as 2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride and 2-(4-Aminopiperidin-1-yl)-N-ethylnicotinamide hydrochloride , are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of similar compounds, such as 2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride, includes a piperidine ring attached to a benzoic acid group .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Biological Activity

2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide is a chemical compound that may be involved in various scientific research studies, particularly in the synthesis of biologically active molecules. Although the specific compound was not directly mentioned in the studies found, related compounds with similar structural features have been investigated for their biological activities and potential therapeutic applications. For example, a study by Khalid et al. (2014) focused on synthesizing new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their enzyme inhibitory activities, showcasing the interest in piperidine derivatives in medicinal chemistry (Khalid et al., 2014).

Structural Studies and Ligand Design

Structural studies and ligand design represent another significant area of research for compounds like this compound. For instance, Beduerftig et al. (2001) described a novel synthesis route for 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine, leading to ligands for central nervous system receptors. Such research underlines the versatility of piperidine derivatives in developing ligands with potential CNS activity (Beduerftig et al., 2001).

Crystallography and Molecular Structure

Crystallographic studies provide insights into the molecular structure of piperidine derivatives, which is crucial for understanding their chemical properties and interactions. Ozbey et al. (2001) reported the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, highlighting the importance of structural analysis in drug development and the study of biologically active molecules (Ozbey et al., 2001).

Enzymatic Synthesis and Optimization

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, demonstrating the potential of enzymatic synthesis in optimizing the production of chemical compounds with medicinal value. This study underscores the role of biocatalysis in the efficient and selective synthesis of functionalized piperidine derivatives (Magadum & Yadav, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Aminopiperidin-1-yl)ethan-1-ol, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-3-5-8-16(4-2)13(17)11-15-9-6-12(14)7-10-15/h12H,3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJLQSBNIAEKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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